molecular formula C11H16O3 B13098842 Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate

Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate

Cat. No.: B13098842
M. Wt: 196.24 g/mol
InChI Key: HAZJEMCCBRNYQT-UHFFFAOYSA-N
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Description

Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate is an organic compound with a complex structure that includes a cyclohexene ring, multiple methyl groups, and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of propargylic acetates and methyl 4-methoxy-2-oxocyclohex-3-enecarboxylate as starting materials. The reaction is catalyzed by palladium and carried out under an argon atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents are typically dried and distilled according to standard protocols to ensure the highest quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate various biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate: Shares a similar cyclohexene ring structure but with different substituents.

    3,3,5-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of an oxo group.

Uniqueness

Methyl 3,5,5-trimethyl-2-oxocyclohex-3-enecarboxylate is unique due to its specific arrangement of methyl groups and the presence of both an oxo group and a carboxylate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 3,5,5-trimethyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-7-5-11(2,3)6-8(9(7)12)10(13)14-4/h5,8H,6H2,1-4H3

InChI Key

HAZJEMCCBRNYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1=O)C(=O)OC)(C)C

Origin of Product

United States

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